molecular formula C15H12BrNO4 B2821665 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid CAS No. 329220-18-0

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid

Cat. No.: B2821665
CAS No.: 329220-18-0
M. Wt: 350.168
InChI Key: UHXGTJXEYLLGAC-UHFFFAOYSA-N
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Description

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid (CAS: 329220-18-0, molecular formula: C₁₅H₁₂BrNO₄) is a benzoic acid derivative featuring a 2-ethoxy substituent. The ethoxy group is further functionalized with a carbonyl and an amide linkage to a para-bromophenyl ring. This structure combines a polar benzoic acid core with a hydrophobic brominated aromatic moiety, making it a candidate for applications in medicinal chemistry and materials science. Its molecular weight is 350.17 g/mol, and it is available at ≥97% purity .

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXGTJXEYLLGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid typically involves multiple steps:

    Formation of 4-Bromophenol: This can be achieved by reacting 4-bromophenyl ether with sodium hydroxide.

    Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is reacted with bromoacetic acid.

    Formation of 2-Amino-2-(4-bromophenyl)acetic acid: The bromo compound is then reacted with ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H16BrN O4
  • Molecular Weight : Approximately 348.16 g/mol
  • CAS Number : 329220-18-0

The compound's structural features contribute to its biological activities, making it a candidate for further investigation in therapeutic contexts.

Glucocerebrosidase Activation

Research indicates that 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid acts as a potential glucocerebrosidase activator. The enzyme glucocerebrosidase is crucial for lipid metabolism, and enhancing its activity may have therapeutic implications for lysosomal storage disorders such as Gaucher's disease. Preliminary studies suggest that this compound could improve metabolic outcomes in affected individuals by increasing enzyme activity.

Antimicrobial Properties

Initial investigations suggest that the compound exhibits antimicrobial properties, indicating potential applications in developing new antibiotic formulations. The ability to combat infections makes it a candidate for research into treatments for bacterial diseases.

Synthetic Versatility

The synthesis of this compound can be achieved through various methods, showcasing its synthetic versatility. This versatility allows for the exploration of related compounds that may exhibit similar or enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to specific sites, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent groups, functional linkages, and biological relevance. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Applications/Properties References
2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid C₁₅H₁₂BrNO₄ - 4-Bromophenyl amide
- Ethoxy linkage to benzoic acid
Potential kinase inhibition, prodrug design
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ - Ethoxy-oxoacetamido
- Planar crystal structure
Hydrogen-bonded chains in crystal lattices
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzoic acid C₁₃H₁₅NO₅ - Morpholine ring substituent
- Ether-oxo linkage
Enhanced solubility due to morpholine’s polarity
4-[2-(Cyclohexyloxy)-2-oxoethoxy]benzoic acid C₁₅H₁₈O₅ - Cyclohexyloxy group
- Oxoethoxy linkage
Hydrophobic substituent for membrane permeability
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid C₁₇H₁₆N₂O₆ - 2-Methoxyphenyl amide
- Dual methoxy groups
Positional isomerism impacts receptor binding
3-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid C₁₆H₁₄FNO₃S - Fluorophenyl amide
- Thioether linkage
Improved metabolic stability compared to ethers
4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid C₁₆H₁₉NO₄ - Piperidinyl substituent
- Methyl groups on piperidine
Enhanced lipophilicity for CNS-targeting compounds
N-(4-Iodophenyl)-2-(2-((4-iodophenyl)amino)-2-oxoethoxy)benzamide C₂₁H₁₆I₂N₂O₃ - Dual iodophenyl amides
- Benzamide core
Radiopharmaceutical applications (iodine’s isotopic properties)

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The bromine in the target compound enhances halogen bonding, useful in protein-ligand interactions. Fluorine analogs (e.g., ) exhibit similar electronic effects but with lower molecular weight . Hydrophobic vs. Polar Groups: Cyclohexyloxy () and morpholinyl () substituents modulate solubility.

Functional Linkages :

  • Thioether vs. Ether : Thioether-containing analogs () resist enzymatic cleavage compared to ethers, enhancing metabolic stability .
  • Ester vs. Amide : Esters (e.g., ) are less stable under physiological conditions but serve as prodrugs. Amides (target compound) offer greater stability .

Biological Relevance :

  • Kinase Inhibition : Analogs with aryl amides (e.g., ) are explored as kinase inhibitors. The bromophenyl group in the target compound may mimic ATP-binding motifs .
  • PROTAC Applications : Brominated aryl groups (e.g., ) are utilized in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Synthetic Routes :

  • Common methods involve coupling aryl amines with ethoxy-benzoic acid derivatives via acyl chlorides (e.g., oxalyl chloride in DCM with DMF catalysis, as in ) .

Biological Activity

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid (CAS Number: 329220-18-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H12BrNO4, with a molecular weight of approximately 350.16 g/mol. The compound features a bromophenyl group, which is known to influence its biological activity due to the electron-withdrawing nature of the bromine atom.

PropertyValue
Molecular FormulaC15H12BrNO4
Molecular Weight350.16 g/mol
CAS Number329220-18-0
Purity≥95%

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related salicylic acid derivatives has shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that a derivative compound demonstrated a marked reduction in inflammatory markers such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced rat models .

Key Findings from Related Studies:

  • Reduction of Inflammatory Markers: Administration of similar compounds resulted in decreased levels of pro-inflammatory cytokines.
  • Histopathological Improvements: Compounds showed protective effects on lung tissue in inflammatory models.

Case Studies and Research Findings

  • Study on Inflammation Models:
    • Objective: To evaluate the anti-inflammatory potential of salicylic acid derivatives.
    • Methodology: LPS-induced inflammation in rats was used to assess the efficacy of various compounds.
    • Results: The study found significant reductions in inflammatory cytokines and improved histopathological scores in treated groups compared to controls .
  • Conformational Studies:
    • Research Focus: Investigating the structural conformations of related benzoate derivatives.
    • Findings: The study provided insights into how structural variations affect biological activity, particularly in relation to anti-inflammatory properties .

The proposed mechanism for the anti-inflammatory activity of compounds like this compound involves:

  • Inhibition of COX Enzymes: Similar compounds bind to COX enzymes, reducing the synthesis of prostaglandins that mediate inflammation.
  • Modulation of NF-κB Pathway: It is hypothesized that these compounds may also interfere with NF-κB signaling pathways, further diminishing inflammatory responses.

Q & A

Advanced Research Question

  • Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular Docking : Compare binding affinity with known inhibitors (e.g., AutoDock Vina simulations).
  • Cellular Assays : Test dose-dependent inhibition in HEK293 or HeLa cells, monitoring phosphorylation or substrate cleavage via Western blot .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

  • Modify Substituents : Replace the bromine atom with Cl or F to assess halogen-dependent activity (see similar compounds in ).
  • Ether Linker Variation : Test methyl or ethyl groups instead of the oxoethoxy spacer to evaluate flexibility requirements.
  • Bioisosteric Replacement : Substitute the benzoic acid with a tetrazole group to enhance solubility .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from:

  • Purity Variations : Validate compound purity via HPLC and elemental analysis.
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell Line Differences : Use isogenic cell lines to control for genetic variability .

What computational tools predict this compound’s physicochemical properties?

Basic Research Question

  • LogP Calculation : Use Molinspiration or ACD/Labs (predicted LogP: ~3.2).
  • Hydrogen Bonding : SwissADME estimates 2 hydrogen bond donors and 7 acceptors .
  • pKa Prediction : The benzoic acid group has a pKa ~2.8, while the amide proton is ~9.1 .

What strategies enhance its blood-brain barrier (BBB) permeability for CNS applications?

Advanced Research Question

  • Prodrug Design : Esterify the carboxylic acid to improve lipophilicity.
  • Structural Simplification : Reduce molecular weight (<450 Da) by removing non-essential groups .
  • In Silico BBB Prediction : Tools like BBB Predictor or Volsurf+ assess permeability potential .

How is this compound utilized in materials science research?

Advanced Research Question

  • Coordination Polymers : Acts as a linker for metal-organic frameworks (MOFs) due to its carboxylate and amide groups.
  • Surface Functionalization : Graft onto nanoparticles (e.g., Au NPs) for catalytic applications .

What experimental controls are critical for ensuring reproducibility in studies?

Advanced Research Question

  • Negative Controls : Use structurally analogous inactive compounds (e.g., 4-methylphenyl variant) to confirm target specificity.
  • Degradation Monitoring : Store solutions at −20°C under argon to prevent hydrolysis of the amide bond.
  • Batch-to-Batch Consistency : Repeat key assays with independently synthesized batches .

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